

Application Notes and Protocols: FPI-1523

Sodium MIC Testing

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Compound of Interest

Compound Name: *FPI-1523 sodium*

Cat. No.: *B10861215*

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Introduction

FPI-1523 sodium is a novel investigational antimicrobial agent. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **FPI-1523 sodium** against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a critical step in the evaluation of new antimicrobial compounds.

Data Presentation

The following table summarizes the hypothetical MIC values of **FPI-1523 sodium** against common Gram-positive and Gram-negative bacteria.

Bacterial Strain	ATCC Number	MIC Range (µg/mL)
Staphylococcus aureus	29213	0.5 - 2
Enterococcus faecalis	29212	1 - 4
Streptococcus pneumoniae	49619	0.25 - 1
Escherichia coli	25922	8 - 32
Pseudomonas aeruginosa	27853	16 - 64
Klebsiella pneumoniae	700603	4 - 16

Experimental Protocols

Principle

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][2] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Materials

- **FPI-1523 sodium** reference standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., ATCC quality control strains)
- Tryptic Soy Agar (TSA) or other appropriate solid media
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Densitometer or McFarland standards

- Pipettes and sterile tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

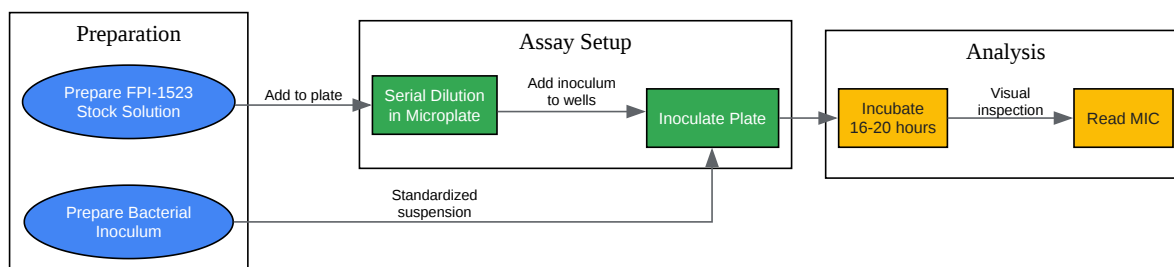
Procedure

- Preparation of **FPI-1523 Sodium** Stock Solution:
 - Aseptically prepare a stock solution of **FPI-1523 sodium** at a concentration of 1280 $\mu\text{g/mL}$ in a suitable solvent (e.g., sterile deionized water or DMSO).
 - Further dilutions will be made from this stock solution.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.
 - Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
 - Vortex the tube to create a smooth suspension.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be done using a densitometer or by visual comparison.
 - Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Preparation of Microtiter Plates:
 - Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
 - Prepare a working solution of **FPI-1523 sodium** at twice the highest desired final concentration (e.g., 128 $\mu\text{g/mL}$ for a final concentration of 64 $\mu\text{g/mL}$).
 - Add 200 μL of this working solution to the first well of each row to be tested.

- Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second well, mixing, and then transferring 100 μ L from the second well to the third, and so on, down the plate. Discard 100 μ L from the last well containing the drug. This will result in 100 μ L of varying drug concentrations in each well.
- Inoculation:
 - Add 10 μ L of the final bacterial inoculum (prepared in step 2) to each well, resulting in a final volume of 110 μ L and a final bacterial concentration of approximately 5×10^5 CFU/mL.
 - Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Incubation:
 - Cover the microtiter plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate observation.
 - The MIC is the lowest concentration of **FPI-1523 sodium** at which there is no visible growth.

Visualizations

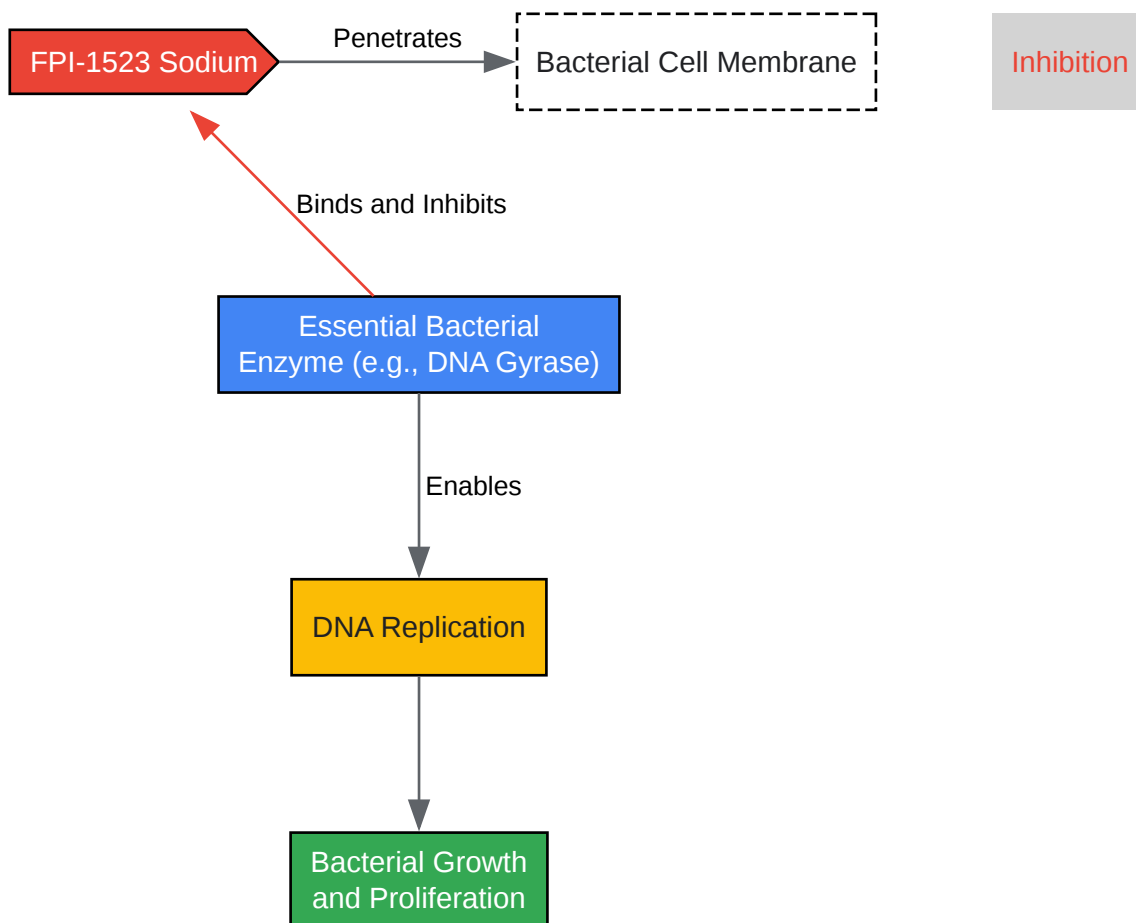
Experimental Workflow



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Caption: Workflow for the broth microdilution MIC testing of **FPI-1523 sodium**.

Hypothetical Signaling Pathway



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Caption: Hypothetical mechanism of action for **FPI-1523 sodium**.

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References

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- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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